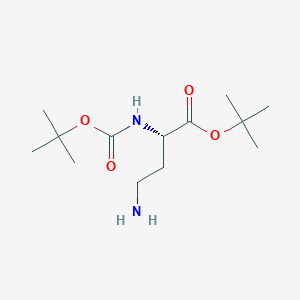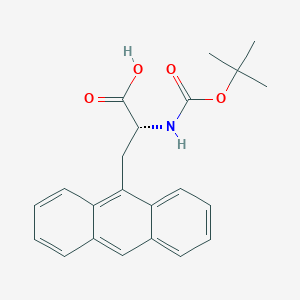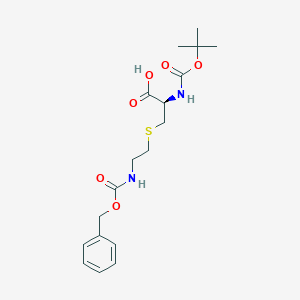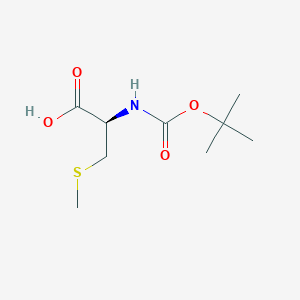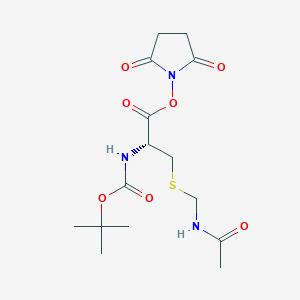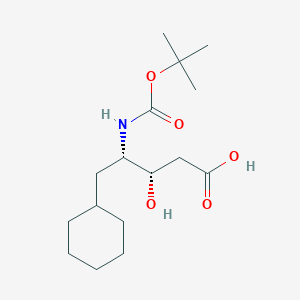
Boc-4-(trifluoromethyl)-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-4-(trifluoromethyl)-D-phenylalanine” is also known as “®-3- (Boc-amino)-3- [4- (trifluoromethyl)phenyl]propionic acid” or “Boc-4- (trifluoromethyl)-L-β-phenylalanine”. Its empirical formula is C15H18F3NO4 .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H20F3NO4, with an average mass of 347.329 Da and a monoisotopic mass of 347.134430 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, Boc-amino acids are generally used in peptide synthesis. They can undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Sensors and Biosensors for Amino Acids
A notable application of Boc-4-(trifluoromethyl)-D-phenylalanine is in the development of sensors and biosensors for detecting amino acids, specifically phenylalanine, tyrosine, and tryptophan. The use of conducting polymers and molecularly imprinted polymers in electrochemical sensors and biosensors has been explored for their potential in monitoring diseases associated with these amino acids, as well as in the quality control of medicines. This application is crucial for the fields of medicine and pharmacy, providing efficient devices for study and disease monitoring (A. Dinu & C. Apetrei, 2022).
Photocatalysis Enhancement
Another significant application is in the field of photocatalysis, where modifications of (BiO)2CO3 (BOC) have shown promising results in enhancing photocatalytic performance under visible light. This application spans across various fields including healthcare, with the potential for use in environmental purification and energy conversion. The modification strategies developed aim to overcome the limitations posed by BOC's wide band gap, thereby improving its utility in photocatalytic reactions (Zilin Ni et al., 2016).
Drug Delivery Systems in Cancer Therapy
In cancer therapy, particularly in boron neutron capture therapy (BNCT), this compound-related compounds have been applied in drug delivery systems. These systems aim to selectively deliver boron atoms to cancer cells, maximizing the therapeutic effect while minimizing damage to healthy cells. This application demonstrates the potential of using boron-containing compounds in developing targeted therapies for various cancers (H. Yanagië et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have found applications in the development of organic light-emitting diodes (OLEDs). Specifically, materials based on the BODIPY platform, which is related to the chemical structure of interest, have been explored for their potential as metal-free infrared emitters. This application highlights the versatility of these compounds in electronic and photonic devices, offering new opportunities for the design of efficient, low-cost OLEDs (B. Squeo & M. Pasini, 2020).
Mécanisme D'action
Target of Action
Boc-4-(trifluoromethyl)-D-phenylalanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, is a derivative of phenylalanine
Mode of Action
Phenylalanine derivatives are often used in the synthesis of peptides and proteins, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Phenylalanine derivatives are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCWNHCHCWAZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82317-83-7 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





